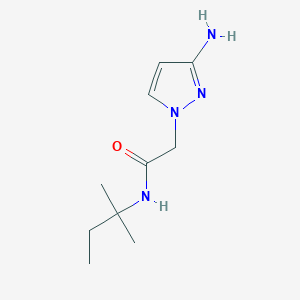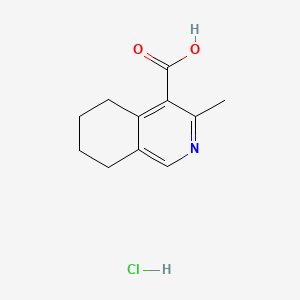
3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the Pictet-Spengler cyclization, where an amino acid derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form, decahydroisoquinoline.
Substitution: N-alkylation reactions can introduce different alkyl groups onto the nitrogen atom, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydride).
Major Products Formed
Oxidation: Nitrones.
Reduction: Decahydroisoquinoline.
Substitution: N-alkylated tetrahydroisoquinolines.
Aplicaciones Científicas De Investigación
3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, some derivatives of tetrahydroisoquinoline have been shown to inhibit enzymes like catechol-O-methyltransferase (COMT), which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially offering therapeutic benefits in neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the carboxylic acid and methyl groups.
5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride: A closely related compound with a methyl group at a different position.
(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid: Another analog with a different stereochemistry.
Uniqueness
3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying structure-activity relationships .
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
3-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-10(11(13)14)9-5-3-2-4-8(9)6-12-7;/h6H,2-5H2,1H3,(H,13,14);1H |
Clave InChI |
ZTGVUBXKXOHIMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2CCCCC2=C1C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)


![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)


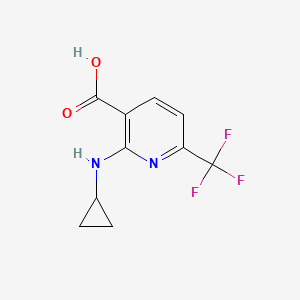
![1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13473236.png)

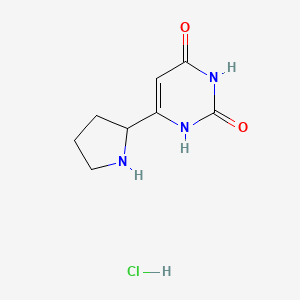
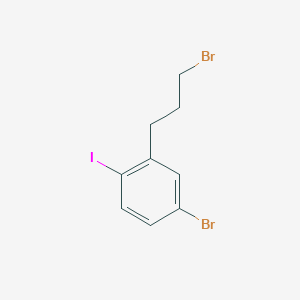
![1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B13473251.png)
